6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methylpyridine-3-carboxylic acid followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
Substitution: Formation of amino or thiol-substituted pyridine derivatives.
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups allows it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-methylpyridine-3-carboxylic acid
- 5-Bromo-4-methylpyridine-3-carboxylic acid
- 6-Amino-5-chloro-4-methylpyridine-3-carboxylic acid
Uniqueness
6-Amino-5-bromo-4-methylpyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and bromo groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-amino-5-bromo-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPFRPJJIYOWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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